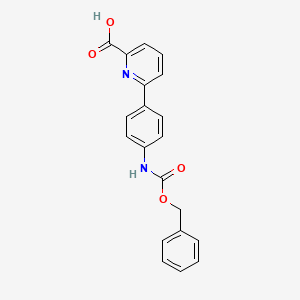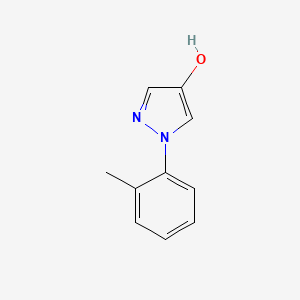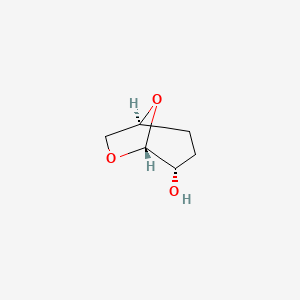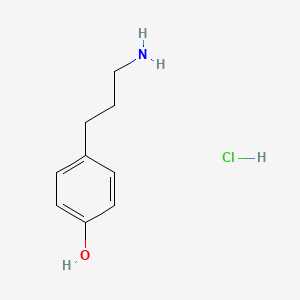
6-(4-Cbz-Aminopheny)picolinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-Cbz-Aminopheny)picolinic acid, also known as 6-Cbz-APA, is an organic compound with a molecular weight of 214.25 g/mol. It is a white solid with a melting point of 166-168°C and a boiling point of 240-243°C. 6-Cbz-APA is a derivative of the naturally occurring amino acid lysine and is used as a building block for peptide synthesis. It is also used as a reagent in organic synthesis and as a ligand in coordination chemistry.
作用機序
The mechanism of action of 6-(4-Cbz-Aminopheny)picolinic acid, 95% is not completely understood. However, it is believed that 6-(4-Cbz-Aminopheny)picolinic acid, 95% can form a hydrogen bond with lysine residues in proteins, which can affect the structure and function of the protein. Additionally, 6-(4-Cbz-Aminopheny)picolinic acid, 95% can form a covalent bond with lysine residues, which can affect the structure and function of the protein.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(4-Cbz-Aminopheny)picolinic acid, 95% are not fully understood. However, it has been shown to inhibit protein-protein interactions and enzyme activity. Additionally, it has been shown to affect transcription factors and to have an effect on the structure and function of proteins.
実験室実験の利点と制限
The advantages of using 6-(4-Cbz-Aminopheny)picolinic acid, 95% in lab experiments include its low cost, its availability, and its ability to form hydrogen and covalent bonds with lysine residues in proteins. The limitations of using 6-(4-Cbz-Aminopheny)picolinic acid, 95% in lab experiments include its instability in aqueous solutions and its potential toxicity.
将来の方向性
For research involving 6-(4-Cbz-Aminopheny)picolinic acid, 95% include further investigation of its mechanism of action, its biochemical and physiological effects, and its potential applications in drug discovery and development. Additionally, research could be conducted to develop more efficient and cost-effective methods of synthesis. Further research could also be conducted to investigate the potential toxicity of 6-(4-Cbz-Aminopheny)picolinic acid, 95% and to develop methods to reduce its toxicity. Lastly, research could be conducted to investigate the potential of 6-(4-Cbz-Aminopheny)picolinic acid, 95% as a therapeutic agent.
合成法
6-(4-Cbz-Aminopheny)picolinic acid, 95% can be synthesized through a variety of methods. The most common method is the reaction of 4-chlorobenzaldehyde with ethylenediamine in the presence of a catalyst such as zinc chloride. This reaction yields a mixture of 6-(4-Cbz-Aminopheny)picolinic acid, 95% and its isomer, 4-Cbz-APA. The mixture can then be separated using column chromatography. Other methods of synthesis include the condensation of lysine with 4-chlorobenzaldehyde and the reaction of 4-chlorobenzaldehyde with a mixture of ethylenediamine and acetic anhydride.
科学的研究の応用
6-(4-Cbz-Aminopheny)picolinic acid, 95% has been used in a variety of scientific research applications. It has been used as a ligand in coordination chemistry, as a reagent in organic synthesis, and as a building block for peptide synthesis. It has also been used in the synthesis of peptide-based inhibitors of protein-protein interactions, as well as in the synthesis of peptide-based inhibitors of enzyme activity. Additionally, 6-(4-Cbz-Aminopheny)picolinic acid, 95% has been used in the synthesis of peptide-based inhibitors of transcription factors.
特性
IUPAC Name |
6-[4-(phenylmethoxycarbonylamino)phenyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4/c23-19(24)18-8-4-7-17(22-18)15-9-11-16(12-10-15)21-20(25)26-13-14-5-2-1-3-6-14/h1-12H,13H2,(H,21,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNIHAARYITYJCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C3=NC(=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Cbz-Aminopheny)picolinic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














